molecular formula C11H16N2O4 B104301 3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid CAS No. 19282-94-1

3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid

Cat. No. B104301
CAS RN: 19282-94-1
M. Wt: 240.26 g/mol
InChI Key: HPZBMCUGRSSCDC-UHFFFAOYSA-N
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Description

“3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid” is a chemical compound with the CAS Number: 19282-94-1 . It has a molecular weight of 240.26 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanoic acid . The InChI code is 1S/C11H16N2O4/c14-8(15)4-7-13-9(16)11(12-10(13)17)5-2-1-3-6-11/h1-7H2,(H,12,17)(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 215-216 . It should be stored at room temperature .

Scientific Research Applications

Supramolecular Arrangements

The compound 3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid and its derivatives have been studied for their unique supramolecular arrangements. The crystallographic analysis of similar compounds has highlighted the importance of substituents on the cyclohexane ring in determining the molecular structure and crystal structure. These compounds are characterized by different types of structures, defined by the interactions between hydantoin rings, forming structures like dimers and ribbons (Graus et al., 2010).

Synthetic Applications

The compound has been utilized in various synthetic applications. For example, the transformation of related diazaspiro compounds in concentrated hydrohalic acid media leads to the formation of fused heterocycles, which are essential in pharmaceutical chemistry (Fedoseev et al., 2016). Additionally, synthesis methods using diazaspiro compounds as intermediates have been developed to create novel compounds with potential applications as biolubricants (Kurniawan et al., 2017). Organocatalytic enantioselective synthesis methods have also been explored using related compounds, indicating its utility in creating complex molecular structures (Nguyen et al., 2012).

Crystallographic and Molecular Studies

The compound and its derivatives have been a subject of interest in crystallographic studies. These studies provide insights into the molecular interactions and the role of hydrogen bonding and other intermolecular forces in stabilizing the crystal structures of these compounds (Shivachev et al., 2006).

Analytical and Quality Control Methods

Analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from similar compounds have been developed and analyzed. These methods are crucial for ensuring the purity and efficacy of pharmaceutical compounds derived from this class of chemicals (Zubkov et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c14-8(15)4-7-13-9(16)11(12-10(13)17)5-2-1-3-6-11/h1-7H2,(H,12,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBMCUGRSSCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427926
Record name 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid

CAS RN

19282-94-1
Record name 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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